3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide
Description
Properties
IUPAC Name |
3,5-dimethyl-2-(piperazin-1-ylmethyl)-1H-pyridin-4-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2BrH/c1-9-7-14-11(10(2)12(9)16)8-15-5-3-13-4-6-15;;/h7,13H,3-6,8H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOKNDWIUKFZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3,5-Dimethyl-4-hydroxypyridine-2-carboxaldehyde or a similar 2-substituted pyridin-4-ol intermediate.
- Piperazine as the nucleophile to introduce the piperazin-1-ylmethyl substituent.
- Hydrobromic acid (HBr) for salt formation.
Reaction Conditions
- The reaction is conducted in a suitable solvent such as methanol, ethanol, or acetonitrile.
- The piperazine is reacted with the aldehyde or halomethyl derivative of the pyridine under reflux or room temperature conditions depending on the reactivity.
- Reductive amination may be employed using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to stabilize the formed intermediate.
- After completion, the reaction mixture is treated with hydrobromic acid to precipitate the dihydrobromide salt.
Purification
- The crude product is purified by recrystallization from solvents such as ethanol or isopropanol.
- Alternatively, preparative chromatography (silica gel column or preparative TLC) can be used to isolate the pure compound.
- The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Representative Synthesis Example
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3,5-Dimethyl-4-hydroxypyridine-2-carboxaldehyde + Piperazine, MeOH, reflux | Formation of 2-(piperazin-1-ylmethyl)pyridin-4-ol intermediate via nucleophilic substitution or reductive amination | 75-85 |
| 2 | Addition of HBr in ethanol | Conversion to dihydrobromide salt, precipitation of product | 90-95 |
| 3 | Recrystallization from ethanol | Purification of final product | 80-90 |
Analytical Data and Characterization
- Molecular Formula: C12H21Br2N3O
- Molecular Weight: 383.12 g/mol
- Spectroscopic Features:
- IR peaks characteristic of pyridin-4-ol and piperazine groups.
- Mass spectrometry confirms molecular ion peak consistent with dihydrobromide salt.
- Physical State: Typically isolated as a crystalline solid with good stability.
Research Findings and Optimization Notes
- Modifications on the pyridine ring and piperazine moiety influence the reactivity and yield.
- Electron-donating methyl groups at positions 3 and 5 of the pyridine ring enhance nucleophilic substitution efficiency.
- The choice of solvent and temperature critically affects the selectivity and purity.
- Salt formation with hydrobromic acid improves solubility and handling properties, facilitating downstream applications.
- Related patents and literature emphasize the importance of controlled reaction times and stoichiometry to minimize side products and maximize yield.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Starting material | 3,5-Dimethyl-4-hydroxypyridine-2-carboxaldehyde or halomethyl derivative | Purity >98% preferred |
| Nucleophile | Piperazine | Stoichiometric or slight excess |
| Solvent | Methanol, Ethanol, or Acetonitrile | Polar protic or aprotic solvents |
| Temperature | Room temperature to reflux (60-80°C) | Depends on substitution method |
| Reaction time | 4–24 hours | Monitored by TLC or HPLC |
| Reducing agent (if reductive amination) | Sodium triacetoxyborohydride or NaCNBH3 | Used to stabilize imine intermediates |
| Salt formation | Hydrobromic acid in ethanol | Stoichiometric excess for dihydrobromide salt |
| Purification | Recrystallization or preparative chromatography | Ensures >99% purity |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the piperazine ring or other functional groups.
Substitution: Replacement of hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
N-oxides: Resulting from the oxidation of the pyridine ring.
Reduced derivatives: Formed through the reduction of functional groups.
Substituted pyridines: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide include its potential use as a ligand for various receptors and enzymes. Its interaction with biological targets can be studied to understand its effects on biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can be explored for the development of new drugs. Research into its pharmacokinetics and pharmacodynamics is essential for determining its suitability as a therapeutic agent.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Key pyridine derivatives from the Combi-Blocks catalog () are compared below:
| Compound ID | Substituents | Purity | Molecular Formula* | Key Functional Groups |
|---|---|---|---|---|
| QW-5685 | 3,5-dimethyl, 2-(piperazin-1-ylmethyl), 4-ol dihydrobromide | 95% | C₁₃H₂₀Br₂N₄O | Piperazine, hydroxyl, dihydrobromide |
| QP-6528 | 4,5-dimethyl, 2-phenyl | 95% | C₁₃H₁₃N | Phenyl, methyl |
| YA-6319 | 5-(2,4-dimethylphenyl)picolinic acid | 97% | C₁₄H₁₃NO₂ | Carboxylic acid, dimethylphenyl |
| ST-6453 | 6-(2,3-dimethylphenyl)pyridine-3-carbaldehyde | 95% | C₁₅H₁₅NO | Aldehyde, dimethylphenyl |
*Molecular formulas inferred from substituent analysis.
Key Observations:
Piperazine vs. Phenyl/Carboxylic Acid Groups :
- QW-5685’s piperazine moiety introduces two basic nitrogen atoms, enabling salt formation (e.g., dihydrobromide) and enhancing solubility in acidic environments. In contrast, phenyl-substituted analogs (QP-6528, ST-6453) are neutral and more lipophilic .
- YA-6319’s carboxylic acid group increases acidity (pKa ~4-5), making it suitable for ionic interactions or salt formation with bases.
Hydroxyl Group vs. ST-6453’s aldehyde group offers reactivity for conjugation but may reduce stability .
Salt Form: QW-5685’s dihydrobromide salt enhances crystallinity and aqueous solubility compared to non-ionic analogs. This is critical for pharmaceutical formulation .
Physicochemical and Pharmacological Implications
Solubility and Stability:
- QW-5685 : High aqueous solubility due to ionic dihydrobromide and polar hydroxyl/piperazine groups. Likely stable in acidic conditions.
- QP-6528 : Low solubility in water (lipophilic phenyl/methyl groups) but high thermal stability.
- YA-6319 : Moderate solubility (carboxylic acid), pH-dependent ionization.
Crystallographic Considerations
Structural analysis tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving the conformation of QW-5685’s piperazine ring and pyridine puckering . For example:
- The piperazine ring may adopt a chair or boat conformation, influencing molecular packing.
- Pyridine ring puckering (analyzed via Cremer-Pople coordinates) could affect intermolecular interactions .
Biological Activity
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The dihydrobromide salt form increases solubility and bioavailability, making it suitable for pharmacological applications.
Antineoplastic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor effects. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds containing piperazine cores have been shown to interfere with tubulin dynamics, leading to apoptosis in tumor cells .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB 231 | 34.31 | |
| Compound B | U-87 MG | 38.29 | |
| This compound | TBD | TBD | TBD |
Anthelmintic Activity
The compound's structural similarities to known anthelmintics suggest potential efficacy against parasitic infections. Studies have demonstrated that piperazine derivatives can disrupt the neuromuscular function of helminths, leading to paralysis and death of the parasites .
Case Study: Efficacy Against Trichinella spiralis
In a study evaluating the larvicidal effects of piperazine derivatives, it was found that certain compounds exhibited more than double the efficacy compared to standard treatments like albendazole (ABZ). The results indicated that structural modifications significantly influence biological activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Modulation : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
- LDH Release : Increased lactate dehydrogenase (LDH) release has been observed as an indicator of cytotoxicity in treated cells .
- Cell Migration Inhibition : The compound may also inhibit cell migration, a key factor in cancer metastasis .
Research Findings
Recent studies highlight the potential of piperazine-containing compounds in both cancer therapy and parasitic infections. For example:
- Cytotoxicity Assessment : The IC50 values for various derivatives indicate promising cytotoxic effects against specific cancer cell lines.
Table 2: Summary of Biological Assays
Q & A
Q. What are the recommended synthetic routes for 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a pyridin-4-ol precursor with a piperazine derivative under nucleophilic substitution conditions. Key steps include:
- Intermediate preparation : 3,5-Dimethylpyridin-4-ol is functionalized with a chloromethyl group for subsequent piperazine coupling.
- Piperazine introduction : Piperazine (or its Boc-protected form) reacts with the chloromethyl intermediate in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Salt formation : The free base is treated with HBr in ethanol to yield the dihydrobromide salt.
Q. Critical parameters :
- Temperature control during coupling to avoid side reactions (e.g., over-alkylation).
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via recrystallization from ethanol/water mixtures to isolate high-purity dihydrobromide .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and confirm its structural integrity?
Methodological Answer:
- 1H/13C NMR : Focus on diagnostic signals:
- Pyridine ring protons: δ 6.8–7.2 ppm (aromatic region).
- Piperazine protons: δ 2.5–3.5 ppm (N-CH2 and CH2-N).
- Methyl groups: δ 1.8–2.3 ppm.
- IR : Confirm N-H stretching (3300–3500 cm⁻¹) and Br⁻ counterion absorption (broad band near 2400 cm⁻¹).
- Mass spectrometry : Use ESI+ mode to detect the [M+H]+ ion (expected m/z ~342 for C12H20N3O·2HBr).
Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in peak assignments .
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated acetone/water solution.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure refinement : Employ SHELXL for small-molecule refinement, focusing on:
- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the compound’s conformational stability and intermolecular interactions in solid-state/solution phases?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate:
- Torsional barriers in the piperazine moiety.
- Electrostatic potential surfaces for H-bond donor/acceptor sites.
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to study:
- Counterion dissociation kinetics.
- Solvent accessibility of the pyridine hydroxyl group.
- Validation : Compare MD-predicted solubility with experimental HPLC-derived logP values .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., discrepancies in bond lengths or hydrogen-bonding patterns)?
Methodological Answer:
- Scenario : A shorter N-C bond in XRD vs. NMR-inferred rotational freedom.
- Root cause analysis :
- XRD measures time-averaged positions, while NMR reflects dynamic equilibria.
- Check for disorder in the crystal lattice (e.g., piperazine ring puckering).
- Resolution :
Q. How can impurity profiling (HPLC, LC-MS) be tailored to detect and quantify synthetic byproducts or degradation products?
Methodological Answer:
- Column selection : Use a C18 column with a 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min).
- Detection : Monitor at 254 nm (pyridine absorbance) and 210 nm (piperazine/impurities).
- LC-MS identification : Target common byproducts (e.g., over-alkylated piperazine derivatives or demethylated pyridinols).
- Quantitation : Calibrate against reference standards (e.g., structurally related impurities from pharmacopeial guidelines ).
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed to account for bromide ion interference?
Methodological Answer:
- Assay selection : Enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (radioligand displacement).
- Control design :
- Include a negative control with equimolar HBr to isolate counterion effects.
- Compare activity against the free base form to assess salt-specific bioavailability.
- Data normalization : Express results as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinase assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
